WX-037
Description
WX-037 is a novel, orally administered pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity against the α and δ isoforms (IC₅₀ values in the low nanomolar range) and weaker inhibition of β, γ isoforms, and DNA-dependent protein kinase (DNA-PK). Preclinical studies demonstrate its efficacy in colorectal, breast, and ovarian cancer models, particularly in tumors with PIK3CA mutations or PTEN loss, where it suppresses AKT and S6 phosphorylation, leading to growth inhibition and tumor regression .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WX037, WX-037, WX 037 |
Origin of Product |
United States |
Comparison with Similar Compounds
Potency and Selectivity
WX-037’s potency and isoform selectivity are compared with pictilisib (GDC-0941) , a well-characterized pan-class I PI3K inhibitor:
| Parameter | This compound | Pictilisib (GDC-0941) |
|---|---|---|
| GI₅₀ in HCT116 (nM) | 2934 | 1081 |
| GI₅₀ in HT29 (nM) | 112 | 157 |
| Isoform Selectivity | α/δ > β/γ/DNA-PK | Pan-class I (α/β/γ/δ) |
| mTOR Inhibition | None | None |
| Key Mutations Sensitive | PIK3CA, PTEN loss | PIK3CA, PTEN loss |
Pharmacokinetic (PK) Profile
PK studies in HCT116 and HT29 xenograft models reveal similarities between this compound and pictilisib:
| Parameter | This compound (50 mg/kg) | Pictilisib (50 mg/kg) |
|---|---|---|
| Plasma Cmax (ng/mL) | 1,414 (6 h) | 1,200 (6 h) |
| Tumor Cmax (ng/mL) | 1,200 (6 h) | 1,100 (6 h) |
| T₁/₂ (h) | ~18 | ~16 |
Both drugs achieve tumor concentrations exceeding their GI₅₀ values at 6 h post-dose, but levels decline below GI₅₀ by 24 h, necessitating daily dosing .
Efficacy in Preclinical Models
- Single-Agent Activity: this compound (50 mg/kg) induced tumor growth delay in HCT116 xenografts, consistent with pictilisib’s effects. However, neither achieved complete regression as monotherapy . In HT29 models, this compound’s GI₅₀ (112 nM) was superior to pictilisib (157 nM), suggesting enhanced activity in PIK3CA-mutant tumors .
- Combination Therapy: this compound + WX-554 (MEK inhibitor) synergistically inhibited tumor growth (p<0.01 vs. monotherapy), mirroring results with pictilisib + MEK inhibitors. This synergy correlates with enhanced suppression of ERK and S6 phosphorylation .
Mechanistic Differentiation
- Pictilisib shares this 4EBP1-sparing effect, highlighting a class-specific trait of pan-PI3K inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
